molecular formula C4H8Cl4NOP B028206 Bis(2-chloroethyl)phosphoramidic dichloride CAS No. 127-88-8

Bis(2-chloroethyl)phosphoramidic dichloride

Cat. No. B028206
CAS RN: 127-88-8
M. Wt: 258.9 g/mol
InChI Key: IQPMYTNILJQKBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(2-chloroethyl)phosphoramidic dichloride involves heating bis(β-chloroethyl)amine hydrochloride with excess phosphorus oxychloride and triethylamine. This process yields the compound as moist white crystals that are air sensitive, corrosive, and highly toxic (Sieck & Hanson, 2003). Additionally, it has been used as the starting material for the synthesis of O-aryl phosphorodiamidates, a novel class of pro(phosphorodiamidic acid mustards), though these compounds showed minimal to no anticancer activity in initial tests (Chiu, Tsui, & Zon, 1979).

Molecular Structure Analysis

The molecular structure of bis(2-chloroethyl)phosphoramidic dichloride has been detailed, including its physical data such as melting point and boiling point. Its preparation and purification methods have been outlined, emphasizing the need for careful handling due to its highly reactive and toxic nature (Sieck & Hanson, 2003).

Chemical Reactions and Properties

Various studies have explored the reactivity of bis(2-chloroethyl)phosphoramidic dichloride, including its role in the synthesis of phosphorodiamidates and other phosphorus-nitrogen derivatives with potential antitumoral activity. These studies provide insights into the compound's versatility and reactivity under different conditions (Lacherai & Mazzah, 2003).

Physical Properties Analysis

Bis(2-chloroethyl)phosphoramidic dichloride is characterized by specific physical properties, such as its melting and boiling points, indicating its stability under various conditions. These properties are crucial for its handling and storage, requiring it to be kept under nitrogen in a cool, dry area to prevent its decomposition and ensure safety (Sieck & Hanson, 2003).

Chemical Properties Analysis

The chemical properties of bis(2-chloroethyl)phosphoramidic dichloride, including its reactivity with other compounds and its potential as a precursor for various chemical reactions, have been the subject of research. Its role in forming cyclophosphamide derivatives and other compounds through condensation reactions highlights its significance in chemical synthesis (Sieck & Hanson, 2003).

Scientific Research Applications

Antitumor Activity and Chemical Interactions

Bis(2-chloroethyl)amino derivatives, including compounds related to Bis(2-chloroethyl)phosphoramidic dichloride, have been studied for their antitumor properties. These derivatives, including imidazole and benzimidazole compounds, show promising results in preclinical testing stages, indicating potential applications in the development of new antitumor drugs (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009). Furthermore, interactions between hyperthermia and chemotherapy have been explored, showing that the cytotoxicity of various chemotherapeutic drugs can be enhanced at elevated temperatures, which may include interactions with compounds like Bis(2-chloroethyl)phosphoramidic dichloride (Marmor, J., 1979).

Environmental Occurrence and Risks

The environmental occurrence and risks associated with halogen-containing organophosphorus chemicals, similar in structure to Bis(2-chloroethyl)phosphoramidic dichloride, have been thoroughly reviewed. For instance, tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a flame retardant, exhibits widespread environmental presence and poses potential health risks due to its toxicity and endocrine-disrupting properties (Wang, C., Chen, H., Li, H., Yu, J., Wang, X., Liu, Y., 2020). These findings highlight the need for careful consideration of the environmental and health impacts of chemical compounds used in consumer products and industrial applications.

Safety And Hazards

Bis(2-chloroethyl)phosphoramidic dichloride is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is also suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-dichlorophosphorylethanamine
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InChI

InChI=1S/C4H8Cl4NOP/c5-1-3-9(4-2-6)11(7,8)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPMYTNILJQKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl4NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155366
Record name Phosphoramidic dichloride, bis(2-chloroethyl)-
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Molecular Weight

258.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bis(2-chloroethyl)phosphoramidic dichloride

CAS RN

127-88-8
Record name N,N-Bis(2-chloroethyl)phosphoramidic dichloride
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Record name Phosphoramidic dichloride, bis(2-chloroethyl)-
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Record name Phosphoramidic dichloride, bis(2-chloroethyl)-
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Record name Bis(2-chloroethyl)phosphoramidic Dichloride
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Synthesis routes and methods I

Procedure details

A suspension of 50 g of bis(2-chloroethyl)amine hydrochloride in 130 mL of distilled phosphorus oxychloride, bp 105.5-107.5° C., was heated under reflux for 12 hours until complete solution resulted. The excess phosphorus oxychloride was removed by distillation and the residue was distilled under reduced pressure. The fraction, bp 123-125°C./0.6 mm Hg, was collected as a water-clear fluid which crystallised as a solid mass on cooling, 58 g, mp 54-56°C. The product crystallised from acetone-petroleum ether, after standing in the cold, in large prisms, mp 54-56° C.
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50 g
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130 mL
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Synthesis routes and methods II

Procedure details

Bis(2-chloroethyl)amine hydrochloride (6.3 g, 35 mmol), suspended in 80 mL dichloromethane, was cooled to −78° C. under argon and stirred. A solution of phosphoryl chloride (5.41 g, 35 mmol) in 10 mL dichloromethane, followed by a solution of triethylamine (3.53 g, 70 mmol) in 10 mL dichloromethane, was added slowly by syringe. Stirring was continued while the reaction mixture was allowed to warm to room temperature overnight. The reaction mixture was washed with 0.01N hydrochloric acid (3×25 mL), dried over magnesium sulfate, and concentrated under reduced pressure to give N,N-bis(2-chloroethyl)phosphoramidic dichloride as a light orange oil that solidified on standing (7.9 g, 87% yield). A 2.2 g aliquot of the crude N,N-bis(2-chloroethyl)phosphoramidic dichloride was purified by flash chromatography on a 12 g silica cartridge, eluting with a gradient of 100% hexane to 67% hexane/33% ethyl acetate over 10 minutes followed by 67% hexane/33% ethyl acetate for a further 10 minutes, to give 1.5 g pure N,N-bis(2-chloroethyl)phosphoramidic dichloride as a white solid after evaporation of the solvents. MS (ES): m/z=275 [C4H8Cl4NOP+NH4+].
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6.3 g
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5.41 g
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3.53 g
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80 mL
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10 mL
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10 mL
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Synthesis routes and methods III

Procedure details

Di-(2-chloroethyl)amidophosphorodichloridate is prepared according to H. Brintzinger et al in Chemische Berichte 82, 389-99 (1949) from bis-(2-chloroethyl)amine hydrochloride and phosphoryl chloride in the presence of pyridine. 0.03 mol (7.8 g) of this material is dissolved in 100 ml of acetone and added to an acetone solution of 0.03 mole (6.3 g) of 2-cyanovinyl 4-aminophenyl sulfone. To the stirred mixture is added in 2-3 portions a 10% solution of 1,4-diazabicyclo[2.2.2.]octane in acetone. After a few minutes a yellow slurry forms which is stirred at room temperature for 30 minutes. After filtration to remove the amine hydrochlorides the filtrate is reduced to about half its volume by evaporation and then mixed with chloroform, washed with water and worked up. The light yellow solid is di-(2-chloroethyl)amido-di-4-(2-cyanoethenesulfonylanilido)phosphine oxide: ##SPC57##
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7.8 g
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100 mL
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Synthesis routes and methods IV

Procedure details

Phosphorous oxychloride (0.15 mol) in 100 ml. THF are mixed dropwise at 10° C. with bis-chloroethylamine (0.1 mol) in 100 ml. THF and triethylamine (0.15 mol). After ending of the reaction (TLC verification), triethylamine hydrochloride is filtered off and the filtrate, after the addition of 50 ml. toluene, evaporated. The oily residue is immediately further reacted.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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